Superior Chromatographic Resolution via Higher Lipophilicity Compared to 2-Methylbenzofuran-6-ol
2-Ethylbenzofuran-6-ol exhibits a higher computed partition coefficient (XLogP3 = 2.8) compared to its 2-methyl analog (XLogP3 = 2.4) [1][2]. This +0.4 log unit difference translates to a roughly 2.5-fold greater lipophilicity, predicting significantly longer retention on a reversed-phase HPLC column under identical conditions, which is critical for resolving structurally similar impurities or metabolites.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | 2-Methylbenzofuran-6-ol (XLogP3 = 2.4) |
| Quantified Difference | ΔXLogP3 = +0.4 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20 / 2025.04.14) |
Why This Matters
This quantifiable difference in lipophilicity is a critical parameter for method development, allowing a scientist to choose a compound with a distinct and predictable retention time for use as a chromatographic standard.
- [1] PubChem. (2025). 2-Ethylbenzofuran-6-ol, Computed Properties. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). 2-Methylbenzofuran-6-ol, Computed Properties. National Center for Biotechnology Information. View Source
